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Introduction
IMMH001, also known as SYL930, is a selective modulator of the sphingosine-1-phosphate

receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). It functions as a prodrug, requiring in vivo

phosphorylation to its active form, IMMH001-P. The primary mechanism of action involves the

functional antagonism of S1P1, which leads to the sequestration of lymphocytes in secondary

lymphoid organs. This reduction in circulating lymphocytes makes IMMH001 a promising

therapeutic candidate for autoimmune diseases. Preclinical studies in rat models of rheumatoid

arthritis have demonstrated its efficacy in reducing inflammation and joint damage.

Mechanism of Action: S1P1 Modulation and
Lymphocyte Trafficking
IMMH001-P, the active metabolite, acts as an agonist at the S1P1 receptor on lymphocytes.

This initial activation is followed by receptor internalization and degradation, rendering the

lymphocytes insensitive to the endogenous S1P gradient that governs their egress from lymph

nodes.[1][2] This results in a reversible, dose-dependent reduction of peripheral blood

lymphocytes.[2] By preventing the migration of these immune cells to sites of inflammation,

IMMH001 exerts its anti-inflammatory effects.[1][3]
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Caption: Mechanism of IMMH001 action.

Quantitative Data Summary
Table 1: In Vivo Efficacy of IMMH001 in Rat Arthritis
Models
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Model Rat Strain
Dosage
(mg/kg,
oral)

Duration
Key
Findings

Reference

Adjuvant-

Induced

Arthritis (AA)

Sprague-

Dawley
1.2, 2.4 28 days

Dose-

dependent

inhibition of

hind paw

swelling and

arthritis

index.

Significant

reduction in

pathological

score of

joints.

[1][2]

Collagen-

Induced

Arthritis (CIA)

Sprague-

Dawley

0.3, 0.6, 1.2,

2.4
38 days

Ameliorated

articular

swelling at all

doses.

Decreased

total arthritis

index,

comparable

to MTX and

FTY720.

[1][4]

Table 2: Pharmacokinetic Parameters of IMMH001
(Syl930) and its Metabolites in Rats
Following a single 3 mg/kg oral dose.
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Analyte Cmax (ng/mL) Tmax (h)

IMMH001 (Syl930) 6.61 ± 1.51 6.37 ± 2.32

IMMH001-P (Syl930-P) 18.80 ± 1.61 6.18 ± 2.18

IMMH001-M1 (Metabolite) 5.99 ± 1.18 6.18 ± 2.18

Experimental Protocols
Protocol 1: Preparation and Administration of IMMH001

Formulation: While the specific vehicle used in published studies is not explicitly stated, a

common vehicle for oral administration of hydrophobic compounds in rodents is 0.5%

Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water. It is recommended to perform

vehicle compatibility and stability tests for IMMH001.

Preparation:

1. Weigh the required amount of IMMH001 powder for the desired concentration (e.g., 0.3,

0.6, 1.2, 2.4 mg/mL for a 1 mL/kg dosing volume).

2. Prepare the vehicle solution (e.g., 0.5% CMC-Na).

3. Gradually add the IMMH001 powder to the vehicle while vortexing or stirring to ensure a

uniform suspension. Sonication may be used to aid dispersion if necessary.

4. Prepare fresh on each day of dosing.

Administration:

1. Administer the IMMH001 suspension to rats via oral gavage using a suitable gauge

gavage needle.

2. The volume of administration should be calculated based on the most recent body weight

of the animal (e.g., 1 mL/kg).

3. For multi-day studies, administration should occur at approximately the same time each

day to maintain consistent pharmacokinetic profiles.
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Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

Arthritis Induction

Treatment Phase

Monitoring & Endpoints

Day 0: Induce Arthritis
(0.1 mL CFA in tail base)

Daily Oral Gavage:
- Vehicle Control

- IMMH001 (e.g., 1.2, 2.4 mg/kg)
- Positive Control (e.g., MTX)

Begin Treatment

Monitor Body Weight,
Paw Volume, Arthritis Index

(every 3-4 days)

Day 28: Euthanasia & 
Tissue Collection

(Joints, Blood)
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Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.

Animals: Male Sprague-Dawley or Lewis rats (6-8 weeks old).

Induction Agent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium

tuberculosis (e.g., 10 mg/mL).

Procedure:
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1. On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base

of the tail.

2. Rats will develop a primary inflammatory response at the injection site and secondary,

systemic arthritis in the paws, typically appearing around day 10-12.

Treatment: Begin daily oral administration of IMMH001 or vehicle control on the day of

adjuvant injection and continue for 28 days.

Assessments:

Clinical Scoring: Measure hind paw volume using a plethysmometer and score for arthritis

severity (arthritis index) every 3-4 days. An example scoring system is: 0 = no erythema or

swelling; 1 = slight erythema or swelling of one toe; 2 = erythema and swelling of more

than one toe; 3 = erythema and swelling of the entire paw; 4 = severe erythema and

swelling with deformity. The total score per animal is the sum of scores for all four paws.

Histopathology: At the end of the study (Day 28), collect ankle joints, fix in 10% neutral

buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin

and Eosin (H&E) for pathological evaluation based on inflammatory cell infiltration,

synovial hyperplasia, pannus formation, and bone destruction.

Protocol 3: Collagen-Induced Arthritis (CIA) in Rats
Animals: Male Wistar or Sprague-Dawley rats (7-8 weeks old).

Induction Agent: Bovine or chicken type II collagen emulsified in Incomplete Freund's

Adjuvant (IFA).

Procedure:

1. On Day 0, administer a primary immunization by subcutaneous injection of 0.2 mL of the

collagen/IFA emulsion (containing 200 µg of collagen) at the base of the tail.

2. On Day 7, administer a booster injection with the same emulsion at a different site near

the base of the tail.

3. Arthritis will typically develop 2-3 weeks after the primary immunization.
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Treatment: Begin daily oral administration of IMMH001 or vehicle control after the booster

injection (e.g., Day 7) and continue for up to 38 days.

Assessments: Perform clinical scoring and histopathological analysis as described in the AIA

protocol.

Safety and Toxicology Considerations
IMMH001 demonstrates higher selectivity for S1P1 over S1P3 compared to the first-generation

modulator FTY720.[1] This selectivity is associated with a reduced risk of bradycardia, a

significant adverse effect linked to S1P3 activation.[1] However, researchers should monitor

animals for any signs of adverse effects, including changes in weight, behavior, and overall

health. Standard toxicological assessments should be incorporated into preclinical study

designs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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